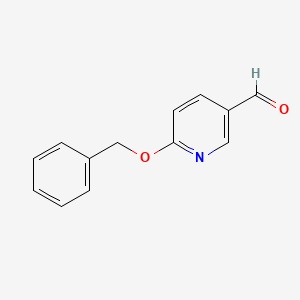
6-(Benzyloxy)nicotinaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of intermediates and the use of protective groups. For example, in the synthesis of a muscarinic antagonist, a tert-butyldimethylsilyloxymethyl group is used as a protective group for the hydroxymethyl moiety . Although the synthesis of 6-(Benzyloxy)nicotinaldehyde is not described, similar strategies could be employed, such as the use of halogenated benzene derivatives and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds related to 6-(Benzyloxy)nicotinaldehyde has been confirmed by techniques such as X-ray crystallography . This analytical method could also be applied to determine the precise structure of 6-(Benzyloxy)nicotinaldehyde, ensuring the correct placement of substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The related compounds discussed in the papers undergo various chemical reactions, including cyclization under Mitsunobu conditions and acid activation in the acidic environment of the parietal cell . These reactions are crucial for the compounds to exhibit their biological activities, such as muscarinic antagonism or inhibition of gastric H+/K(+)-ATPase. 6-(Benzyloxy)nicotinaldehyde may also undergo similar reactions depending on its intended use and the presence of functional groups that can participate in such transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-(Benzyloxy)nicotinaldehyde are not directly reported, the properties of similar compounds can provide some expectations. For instance, the stability of the compounds at different pH levels is an important characteristic, as seen with the nicotinamide derivatives, which show improved stability over other H+/K(+)-ATPase inhibitors . The solubility, melting point, and reactivity of 6-(Benzyloxy)nicotinaldehyde would also be important to characterize, especially if the compound is to be used in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-(Benzyloxy)nicotinaldehyd: ist ein vielseitiger Baustein in der organischen Synthese. Es kann aufgrund seiner reaktiven Aldehydgruppe und des Vorhandenseins eines Benzyl-Ethers, der leicht modifiziert oder entfernt werden kann, zum Aufbau komplexer Moleküle verwendet werden . Diese Verbindung ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Pharmazeutika vorkommen.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Seine Struktur eignet sich für Modifikationen, die zur Entdeckung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen können, insbesondere bei der Behandlung von Krankheiten, an denen nicotinerge Rezeptoren beteiligt sind .
NAD-Biosyntheseforschung
Forschungen haben gezeigt, dass Nicotinaldehyd-Derivate wie This compound dazu verwendet werden können, den intrazellulären NAD-Spiegel in bestimmten Krebszellen aufzufüllen. Dies ist besonders wichtig bei der Untersuchung von NAD-Biosynthesewegen und deren Rolle im Krebsstoffwechsel und in der Krebsbehandlung .
Materialwissenschaft
In der Materialwissenschaft kann This compound bei der Konstruktion und Synthese organischer Halbleiter eingesetzt werden. Seine planare Struktur und seine Fähigkeit, an π-π-Stapelwechselwirkungen teilzunehmen, machen ihn zu einem Kandidaten für den Einsatz in organischen Photovoltaikzellen und Leuchtdioden (LEDs) .
Analytische Chemie
Diese Verbindung kann auch als Standard oder Reagenz in der analytischen Chemie verwendet werden, um neue Methoden zur Detektion und Quantifizierung von Aldehyden in verschiedenen Proben zu entwickeln. Seine ausgeprägten UV-Vis- und Fluoreszenzeigenschaften können in der Spektroskopie genutzt werden .
Chemieunterricht
Aufgrund seiner einfachen Synthese und Reaktivität kann This compound im Bildungsbereich verwendet werden, um Schülern verschiedene chemische Reaktionen und Prinzipien vorzustellen, darunter elektrophiler aromatischer Austausch und nucleophile Addition .
Umweltstudien
Derivate von Nicotinaldehyd werden hinsichtlich ihrer potenziellen Verwendung in der Sanierung der Umwelt untersucht. Beispielsweise können sie zur Herstellung von Sensoren zur Erkennung von Schadstoffen oder als Zwischenprodukte bei der Synthese von Verbindungen verwendet werden, die schädliche Chemikalien abbauen können .
Berechnungschemie
Schließlich ist This compound ein Gegenstand von Interesse in der Berechnungschemie für Molekülmodellierungsstudien. Seine Struktur ermöglicht es Forschern, elektronische Eigenschaften zu berechnen und Reaktivitätsmuster vorherzusagen, was entscheidend für die Entwicklung neuer Materialien und Medikamente ist .
Wirkmechanismus
Safety and Hazards
The safety data sheet for “6-(Benzyloxy)nicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate personal protective equipment, and any accidental release measures should avoid dust formation and inhalation of mist, gas, or vapors .
Eigenschaften
IUPAC Name |
6-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUOBUBJNAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610775 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635712-99-1 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


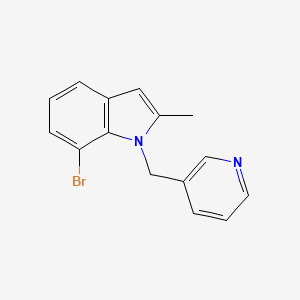


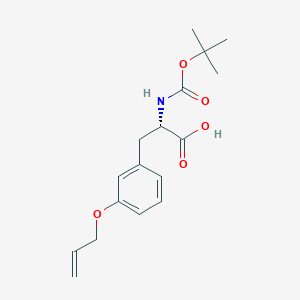

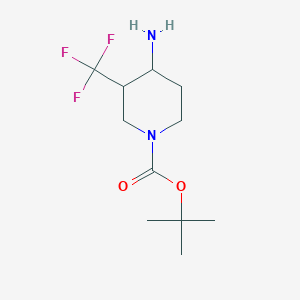
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
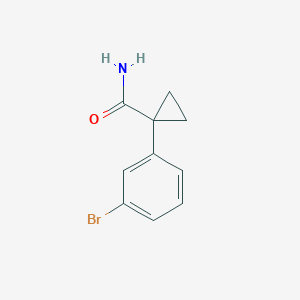

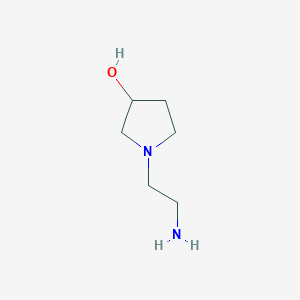
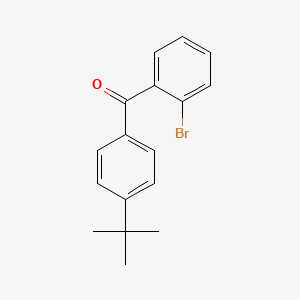

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)